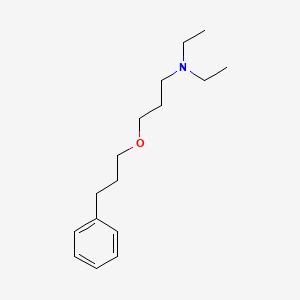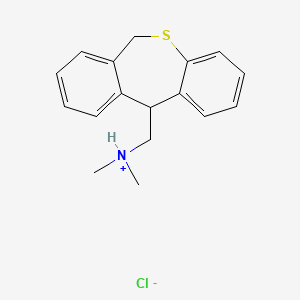
11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of dibenzo[b,e]thiepins, which are characterized by their unique tricyclic structure containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride typically involves the reaction of dibenzo[b,e]thiepin-11(6H)-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The dimethylamino group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molybdenum trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different pharmacological profiles.
Substitution: New analogs with modified chemical and biological properties.
Aplicaciones Científicas De Investigación
11-(Dimethylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives and analogs.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11-
Propiedades
Número CAS |
82394-11-4 |
|---|---|
Fórmula molecular |
C17H20ClNS |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-18(2)11-16-14-8-4-3-7-13(14)12-19-17-10-6-5-9-15(16)17;/h3-10,16H,11-12H2,1-2H3;1H |
Clave InChI |
NGGLAOUIXGGBFF-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

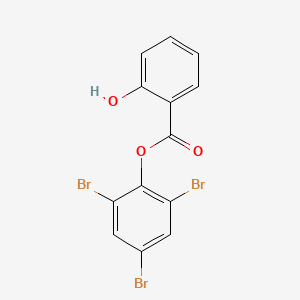
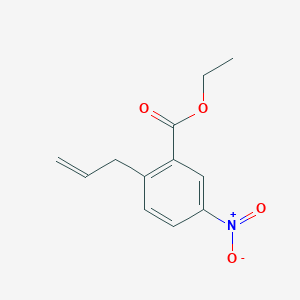
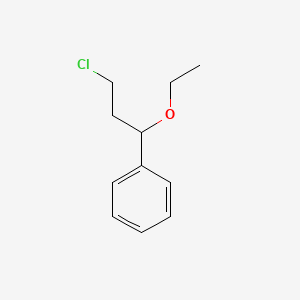
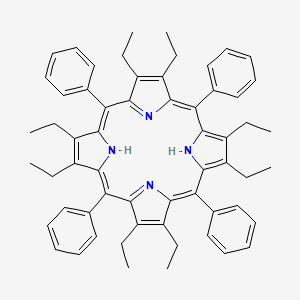
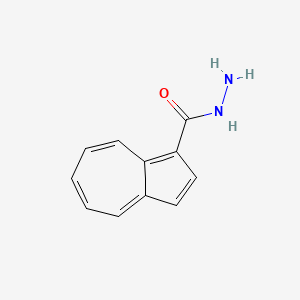
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
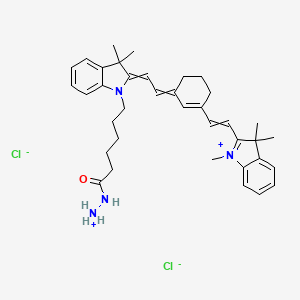
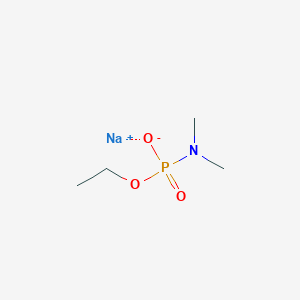
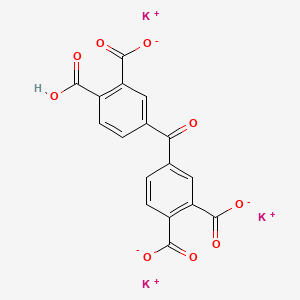
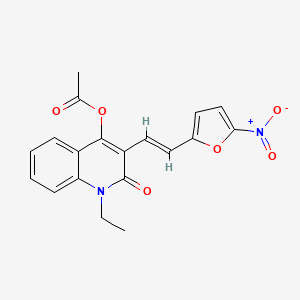
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
